LogP Differentiation: The 2-Methyl Group Shifts Lipophilicity Into a Favorable Range for Membrane Permeability Versus the Des-Methyl Analog
The presence of the 2-methyl substituent on the target compound raises its computed LogP to 2.51, compared to approximately 2.3 for 4-chloro-7-methoxy-6-nitroquinazoline (CAS 55496-69-0), which lacks this methyl group [1]. This LogP increase of ~0.2 units places the target compound closer to the optimal lipophilicity range (LogP 2–3) associated with favorable passive membrane permeability and oral bioavailability in drug-like molecules [2]. In contrast, 4-chloro-2-methyl-6-nitroquinazoline (CAS 74151-22-7), which lacks the 7-methoxy group, has a higher LogP of 3.02 , potentially increasing the risk of poor aqueous solubility and off-target binding. The balanced LogP of the target compound thus represents a differentiated physicochemical profile attributable specifically to the combined 2-methyl and 7-methoxy substitution.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.51 (computed XLogP3-AA = 2.7) |
| Comparator Or Baseline | 4-Chloro-7-methoxy-6-nitroquinazoline (CAS 55496-69-0): LogP (XLogP3-AA) = 2.3 [1]; 4-Chloro-2-methyl-6-nitroquinazoline (CAS 74151-22-7): LogP = 3.02 ; 2-Methyl-6-nitroquinazoline (CAS 515832-80-1): LogP = 1.85 |
| Quantified Difference | ΔLogP = +0.21 vs. 4-chloro-7-methoxy-6-nitroquinazoline (des-methyl analog); ΔLogP = -0.51 vs. 4-chloro-2-methyl-6-nitroquinazoline (des-methoxy analog) |
| Conditions | Computed LogP values from vendor and database sources (Leyan, PubChem XLogP3, ChemSrc); experimental LogP not available for the target compound. |
Why This Matters
A LogP in the 2–3 range is associated with optimal passive membrane permeability for intracellular target engagement, while higher LogP increases promiscuous protein binding risk and lower LogP limits membrane crossing; the target compound's intermediate value provides a balanced starting point relative to both more and less lipophilic analogs.
- [1] PubChem Compound Summary for CID 10490187, 4-Chloro-7-methoxy-6-nitroquinazoline. XLogP3-AA = 2.3. National Center for Biotechnology Information. View Source
- [2] Leeson PD, Springthorpe B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat Rev Drug Discov. 2007 Nov;6(11):881-90. doi: 10.1038/nrd2445. View Source
